(S)-2-(((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoic acid
Overview
Description
An impurity in the synthesis of Valsartan.
Mechanism of Action
Target of Action
The primary target of Devaleryl Valsartan Impurity is the angiotensin II type 1 (AT 1) receptor . This receptor plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body.
Biochemical Pathways
The biochemical pathways affected by Devaleryl Valsartan Impurity are likely to be similar to those affected by valsartan, given their structural similarities. Valsartan is known to block the action of angiotensin II, a hormone that constricts blood vessels and causes blood pressure to rise . By blocking this action, valsartan helps to lower blood pressure and reduce strain on the heart.
Pharmacokinetics
It is known to be a degradation product of valsartan, suggesting that it may share similar absorption, distribution, metabolism, and excretion (adme) properties .
Action Environment
The action of Devaleryl Valsartan Impurity is likely influenced by various environmental factors. For instance, it is known to form under acidic conditions . Other factors, such as temperature and light, could also potentially affect its stability and action.
Properties
IUPAC Name |
(2S)-3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-12(2)17(19(25)26)20-11-13-7-9-14(10-8-13)15-5-3-4-6-16(15)18-21-23-24-22-18/h3-10,12,17,20H,11H2,1-2H3,(H,25,26)(H,21,22,23,24)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXSCTCKWRSTHJ-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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